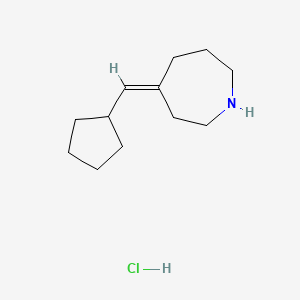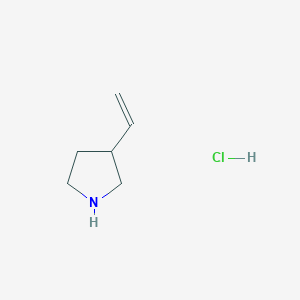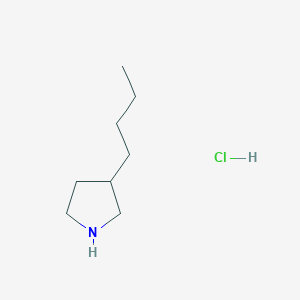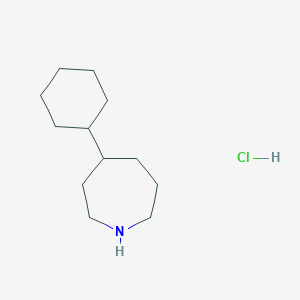![molecular formula C9H10F2N2O2 B1485378 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1854966-49-6](/img/structure/B1485378.png)
1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related compounds provide foundational knowledge for exploring the applications of specific chemical entities. For instance, the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid demonstrates a methodological approach to create difluoromethylated pyrazole derivatives, showcasing a strategy that could be adapted for the synthesis of 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid. The purity and yield of these syntheses are critical for further applications in research and development (Li-fen, 2013).
Structural and Theoretical Investigations
Combined experimental and theoretical studies on pyrazole derivatives reveal insights into their molecular structure, stability, and potential reactivity. The investigation into 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, for example, includes characterization through NMR, FT-IR spectroscopy, and X-ray diffraction, along with density functional theory (DFT) calculations. These studies provide a comprehensive understanding of the compound's electronic structure, offering a basis for predicting the behavior of similar compounds in various conditions (Viveka et al., 2016).
Antifungal Activity
Research on novel pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, highlights the antifungal potential of these compounds. The study showcases a series of synthesized compounds displaying moderate to excellent activity against phytopathogenic fungi, suggesting that modifications in the pyrazole structure, akin to the inclusion of a 3,3-difluorocyclobutyl group, could enhance or modify biological activities. The utilization of structure-activity relationship models further aids in understanding the molecular basis of their antifungal effects (Du et al., 2015).
Coordination Chemistry
Pyrazole-dicarboxylate acid derivatives serve as ligands in coordination chemistry, forming complexes with metals such as copper and cobalt. These complexes are studied for their structural properties, including chelation and crystallization behaviors. This research area is essential for the development of new materials and catalysts, indicating the potential utility of similarly structured compounds in forming novel coordination entities (Radi et al., 2015).
Dynamic Properties in the Solid State
The study of the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state, including polymorphism and solid-state proton transfer (SSPT), underscores the significance of understanding physical properties for the application of these compounds in solid-state chemistry and material science. These insights can guide the design of new materials with specific electronic or photophysical properties (Infantes et al., 2013).
Eigenschaften
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)1-6(2-9)4-13-5-7(3-12-13)8(14)15/h3,5-6H,1-2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDBIPNCTRNUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485297.png)





![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)

![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)